JD118

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

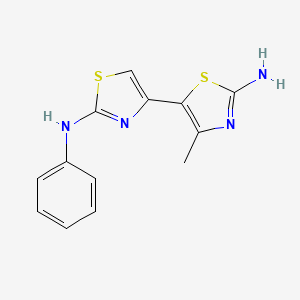

Molecular Formula |

C13H12N4S2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

5-(2-anilino-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H12N4S2/c1-8-11(19-12(14)15-8)10-7-18-13(17-10)16-9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15)(H,16,17) |

InChI Key |

ZVXHXOUWEKSRTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Nature of JD118: A Technical Guide to a Monoclonal Antibody and a JNK Inhibitor

The designation "JD118" refers to two distinct and unrelated biomedical research entities: a murine monoclonal antibody with cytotoxic properties against neoplastic B cells, and a small molecule inhibitor of c-Jun N-terminal kinase (JNK). This guide provides an in-depth technical overview of the mechanism of action for both molecules, tailored for researchers, scientists, and drug development professionals. The information is presented in two separate sections to clearly distinguish between these two compounds.

Section 1: this compound - A Murine IgM Monoclonal Antibody

The this compound monoclonal antibody (mAb) is a murine IgM isotype antibody that demonstrates potent cytotoxic effects against a range of B-cell hematopoietic neoplasms. Its primary mechanism of action is the initiation of the classical complement cascade, leading to complement-dependent cytotoxicity (CDC) of target cells.

Core Mechanism of Action: Complement-Dependent Cytotoxicity

This compound exerts its therapeutic effect by binding to a specific, yet unidentified, glycoprotein antigen present on the surface of normal B cells, some monocytic cells, and a significant percentage of B-cell leukemias and lymphomas[1]. This binding event initiates a cascade of protein interactions that constitute the classical complement pathway.

The IgM nature of this compound is crucial to its potent complement-activating ability. A single molecule of IgM, upon binding to a cell surface antigen, can adopt a "staple" conformation, which exposes multiple binding sites for the C1q component of the C1 complex. This leads to a much more efficient activation of the complement cascade compared to IgG antibodies, which typically require multiple molecules in close proximity to activate C1q.

Once C1q is activated, it triggers a proteolytic cascade involving C1r and C1s, which in turn cleave C4 and C2. The resulting C4b2a complex, known as the classical pathway C3 convertase, cleaves C3 into C3a and C3b. C3b covalently attaches to the target cell surface, acting as an opsonin to promote phagocytosis and also participating in the formation of the C5 convertase (C4b2a3b).

The C5 convertase cleaves C5 into C5a and C5b. C5b then initiates the assembly of the Membrane Attack Complex (MAC) by sequentially recruiting C6, C7, C8, and multiple copies of C9. The fully assembled MAC forms a transmembrane pore in the target cell, leading to the disruption of the cell membrane, loss of osmotic integrity, and ultimately, cell lysis and death.

Quantitative Data

The following table summarizes the key quantitative data for the this compound monoclonal antibody based on available research.

| Parameter | Value | Cell Types | Reference |

| Antibody Isotype | Murine IgM | - | [1] |

| LD50 (Lethal Dose, 50%) | 100 ng/mL | Fresh human leukemias and lymphomas | [1] |

| Target Antigen | Unidentified glycoprotein | Normal B cells, some monocytic cells, B-cell hematopoietic neoplasms | [1] |

| Complement Source for Cytotoxicity | Human serum (as low as 5%) | - | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound-mediated Complement-Dependent Cytotoxicity (CDC).

References

Unraveling JD118: A Murine IgM Monoclonal Antibody with Cytotoxic Potential Against Neoplastic B Cells

Initial searches for a small molecule compound designated "JD118" did not yield specific results. The predominant and most scientifically relevant entity identified with this designation is a murine IgM monoclonal antibody. This guide, therefore, focuses on the discovery and characterization of the monoclonal antibody this compound, a cytotoxic agent with potential applications in cancer immunotherapy.

Discovery and Specificity

This compound is a murine IgM monoclonal antibody (mAb) that exhibits cytotoxic properties against neoplastic B cells.[1] Its discovery was significant due to its ability to induce human-complement-mediated cytotoxicity.[1] The antibody demonstrates restricted reactivity, binding to a subset of normal B cells, some cells of the monocytic series, and a significant percentage of B-cell hematopoietic neoplasms, including acute and chronic leukemias and lymphomas.[1] Extensive specificity testing on hundreds of normal and neoplastic hematopoietic and non-hematopoietic cells and tissues, as well as progenitor cells, has confirmed this targeted binding profile.[1]

Mechanism of Action: Complement-Mediated Cytotoxicity

The primary mechanism of action for this compound is the activation of the complement cascade, leading to the formation of a membrane attack complex and subsequent lysis of target cancer cells. A key feature of this compound is its high efficiency in mediating this process. It can kill fresh human leukemias and lymphomas in the presence of human serum as a complement source with a lethal dose 50 (LD50) of 100 ng/ml.[1] Notably, at this concentration, fewer than 4% of the available target sites on the cell surface are bound by the antibody, highlighting the potency of the complement activation.[1]

This cytotoxic activity is not significantly affected by changes in the expression of its target antigen during the cell cycle or by the loss of cell-surface targets through antigenic modulation, which are common mechanisms of resistance to antibody-based therapies.[1]

Experimental Data

Quantitative data on the cytotoxic activity of this compound is summarized below.

| Parameter | Value | Cell Types | Conditions |

| LD50 | 100 ng/ml | Fresh human leukemias and lymphomas | In the presence of human serum (complement source) |

| Target Site Occupancy at LD50 | < 4% | Neoplastic B cells | - |

Experimental Protocols

While detailed, step-by-step experimental protocols for the discovery and characterization of this compound are not fully available in the provided information, the key methodologies employed can be inferred.

Monoclonal Antibody Production

The generation of the murine IgM monoclonal antibody this compound would have followed standard hybridoma technology protocols. This process typically involves:

-

Immunization: A mouse would be immunized with human neoplastic B cells or a purified form of the target antigen to elicit an immune response.

-

Hybridoma Fusion: Spleen cells from the immunized mouse are fused with myeloma cells (a type of cancerous B cell) to create hybridoma cells.

-

Screening and Selection: The hybridoma cells are screened for the production of antibodies that specifically bind to the target neoplastic B cells.

-

Cloning and Expansion: Hybridoma cells producing the desired antibody (this compound) are cloned and expanded to produce a large quantity of the monoclonal antibody.

Cytotoxicity Assays

The complement-mediated cytotoxicity of this compound was likely assessed using a standard chromium-51 (⁵¹Cr) release assay or a similar fluorescence-based cytotoxicity assay. The general steps for a ⁵¹Cr release assay are:

-

Target Cell Labeling: Target neoplastic B cells are labeled with radioactive ⁵¹Cr.

-

Incubation: The labeled target cells are incubated with varying concentrations of the this compound antibody in the presence of a source of human complement (e.g., human serum).

-

Cell Lysis Measurement: The amount of ⁵¹Cr released from lysed cells into the supernatant is measured using a gamma counter.

-

Calculation of Cytotoxicity: The percentage of specific cell lysis is calculated by comparing the ⁵¹Cr release in the presence of the antibody to the spontaneous release (no antibody) and maximum release (lysis with a detergent). The LD50 is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Due to the nature of this compound as an antibody that mediates its effect through an external pathway (complement system) rather than by modulating an intracellular signaling cascade, a signaling pathway diagram in the traditional sense is not applicable. The logical workflow of its mechanism of action is presented below.

Caption: Workflow of this compound-mediated complement-dependent cytotoxicity.

Conclusion

The murine IgM monoclonal antibody this compound represents a potent cytotoxic agent against neoplastic B cells. Its ability to efficiently trigger complement-mediated cell death at low concentrations and its resilience to common resistance mechanisms make it a subject of interest in the field of cancer immunotherapy. Further research would be required to explore its therapeutic potential in clinical settings.

References

In Vitro Characterization of JD118: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD118 is a murine IgM monoclonal antibody with potent cytotoxic activity against neoplastic B cells.[1][2] Its mechanism of action is primarily mediated through the activation of the classical complement pathway, leading to cell lysis. This document provides a comprehensive overview of the in vitro characteristics of this compound, including its cytotoxic efficacy, the methodology for its assessment, and the relevant biological pathways involved. While the specific target antigen of this compound has not been fully identified, it is suggested to be a glycoprotein expressed on a subset of normal and neoplastic B cells.[1]

Quantitative Data Summary

The primary in vitro activity reported for this compound is its ability to induce complement-dependent cytotoxicity (CDC). The following table summarizes the key quantitative measure of this activity.

| Parameter | Value | Cell Types | Source |

| LD50 | 100 ng/mL | Fresh human leukemias and lymphomas | [1][2] |

Note: At this concentration, it was observed that fewer than 4% of the available target sites on the cell surface were bound by this compound, highlighting the potent nature of its complement-activating ability.[1] Data on the specific binding affinity (Kd) of this compound to its target antigen is not publicly available.

Experimental Protocols

Complement-Dependent Cytotoxicity (CDC) Assay

The assessment of this compound's cytotoxic activity is performed using a complement-dependent cytotoxicity (CDC) assay. The following is a generalized protocol based on standard methods.

Objective: To determine the concentration of this compound required to lyse 50% of target cells (LD50) in the presence of a complement source.

Materials:

-

Target cells (e.g., neoplastic B cell lines or primary patient samples)

-

This compound monoclonal antibody

-

Complement source (e.g., normal human serum or baby rabbit complement)

-

Assay medium (e.g., RPMI-1640)

-

Cell viability indicator (e.g., Calcein-AM, Propidium Iodide, or a reagent to measure the release of an intracellular enzyme like lactate dehydrogenase (LDH) or glyceraldehyde-3-phosphate dehydrogenase (GAPDH))

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Plate reader (fluorescence, luminescence, or absorbance, depending on the viability indicator)

Procedure:

-

Target Cell Preparation:

-

Culture target cells to a sufficient density.

-

Harvest and wash the cells with assay medium.

-

Resuspend the cells to a final concentration of 2 x 10^5 cells/mL.

-

-

Antibody Dilution:

-

Prepare a serial dilution of this compound antibody in assay medium to cover a range of concentrations (e.g., from 1 µg/mL down to low ng/mL).

-

-

Assay Setup:

-

Plate 20 µL of the target cell suspension into each well of a 96-well plate.

-

Add 25 µL of each this compound dilution to the respective wells.

-

Include control wells:

-

Cells only (no antibody, no complement) - Spontaneous lysis control.

-

Cells with complement only (no antibody) - Complement control.

-

Cells with lysis buffer - Maximum lysis control.

-

-

-

Opsonization:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 15 minutes to allow the antibody to bind to the target cells.

-

-

Complement Addition:

-

Add 25 µL of the complement source (e.g., a final concentration of 5% baby rabbit complement) to all wells except the "cells only" control.

-

-

Incubation:

-

Incubate the plate for 30-120 minutes at 37°C in a 5% CO2 incubator.

-

-

Detection of Cell Lysis:

-

Follow the instructions for the chosen cell viability indicator. For example, if using a GAPDH-release assay:

-

Centrifuge the plate.

-

Transfer a portion of the supernatant to a new plate.

-

Add the GAPDH detection reagent.

-

Measure the luminescence or absorbance using a plate reader.

-

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each this compound concentration using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

Plot the percentage of specific lysis against the this compound concentration and determine the LD50 value from the dose-response curve.

-

Signaling Pathways and Mechanisms

Classical Complement Activation Pathway

This compound, being an IgM antibody, is a potent activator of the classical complement pathway. This pathway is a cascade of enzymatic reactions involving complement proteins present in the serum, culminating in the formation of the Membrane Attack Complex (MAC) on the surface of the target cell.

References

- 1. IgM monoclonal antibody this compound recognizes an inducible antigen target for human-complement-mediated cytotoxicity against neoplastic B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IgM monoclonal antibody this compound recognizes an inducible antigen target for human-complement-mediated cytotoxicity against neoplastic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of JD118: A JNK Inhibitor Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific preclinical or clinical studies detailing the efficacy of a compound designated "JD118" have been identified in the public domain. The information herein is based on the established role of c-Jun N-terminal kinase (JNK) inhibitors, as this compound has been catalogued as such. Data from representative and well-characterized JNK inhibitors are presented to illustrate the potential therapeutic profile and the methodologies used to assess the efficacy of this class of compounds.

Introduction

c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK pathway has been implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making JNK an attractive therapeutic target. This compound is identified as a JNK inhibitor, suggesting its potential utility in these disease contexts. This guide provides an overview of the preclinical data and methodologies relevant to assessing the efficacy of a JNK inhibitor like this compound.

Core Mechanism: JNK Signaling Pathway

The JNK signaling cascade is a three-tiered kinase module. It is initiated by the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K, in turn, dually phosphorylates and activates JNK on threonine and tyrosine residues within its activation loop. Activated JNK then phosphorylates a variety of substrate proteins, including transcription factors like c-Jun, leading to changes in gene expression and cellular responses.

An In-depth Technical Guide to the Target Validation of JD118 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the preclinical target validation of JD118, a novel small molecule inhibitor. The focus of this guide is to delineate the experimental framework and methodologies used to confirm the cellular target and mechanism of action of this compound in relevant cancer cell lines. This paper will detail the core experiments, present hypothetical data in a structured format, and provide detailed protocols to enable replication and further investigation. The aim is to establish a clear, evidence-based foundation for the continued development of this compound as a potential therapeutic agent.

Introduction

The RAF-MEK-ERK signaling pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in a significant portion of human cancers. Consequently, the proteins within this cascade, particularly MEK1 and MEK2, have become important targets for therapeutic intervention.

This compound is a hypothetical, potent, and selective small molecule inhibitor designed to target MEK1 and MEK2. This guide outlines the necessary steps for the robust preclinical validation of this compound's on-target activity in cancer cell lines. The validation process is a critical step in drug discovery, ensuring that a compound's therapeutic effects are mediated through its intended molecular target.[1][2][3] The following sections will provide a detailed overview of the experimental strategies, data interpretation, and specific protocols for the target validation of this compound.

Data Presentation

Quantitative data from key experiments are summarized below to provide a clear and concise overview of this compound's activity.

Table 1: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Driver Mutation | IC50 (nM) for Cell Viability |

| A-375 | BRAF V600E | 15 |

| HT-29 | BRAF V600E | 25 |

| HCT116 | KRAS G13D | 50 |

| HeLa | Wild-type BRAF/RAS | >1000 |

Table 2: Target Engagement and Pathway Modulation by this compound

| Cell Line | Assay Type | Metric | Value (nM) at 1 hour |

| A-375 | Western Blot (p-ERK) | IC50 | 10 |

| A-375 | Cellular Thermal Shift Assay (CETSA) | EC50 | 30 |

| HT-29 | Western Blot (p-ERK) | IC50 | 18 |

| HT-29 | Cellular Thermal Shift Assay (CETSA) | EC50 | 45 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (A-375, HT-29, HCT116, HeLa)

-

Complete growth medium (DMEM or RPMI-1640 with 10% FBS)

-

This compound compound stock (10 mM in DMSO)

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound.

Western Blotting for Phospho-ERK (p-ERK)

Objective: To assess the inhibition of MEK activity by measuring the phosphorylation of its downstream target, ERK.

Materials:

-

Cancer cell lines

-

This compound compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for 1 hour.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control (GAPDH).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of this compound with MEK1/2 in a cellular context.

Materials:

-

Cancer cell lines

-

This compound compound

-

PBS

-

Liquid nitrogen

-

Thermal cycler

-

Western blotting reagents

Protocol:

-

Treat intact cells with this compound or vehicle control for 1 hour.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Analyze the soluble fraction by Western blotting for the target protein (MEK1/2).

-

Plot the amount of soluble MEK1/2 at each temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The RAF-MEK-ERK signaling pathway with this compound inhibiting MEK1/2.

Experimental Workflow Diagram

Caption: Workflow for the target validation of this compound.

Logical Relationship Diagram

Caption: Logical flow of the experimental validation for this compound.

Conclusion

The collective evidence from the described cellular assays provides a robust validation of this compound as a potent and on-target inhibitor of MEK1/2. The dose-dependent decrease in cell viability in cancer cell lines with activating mutations in the RAF-MEK-ERK pathway, coupled with the direct measurement of p-ERK inhibition, strongly indicates that the cytotoxic effects of this compound are mediated through its intended target. Furthermore, the confirmation of direct target engagement via the Cellular Thermal Shift Assay solidifies the mechanism of action. This comprehensive target validation provides a strong rationale for the continued preclinical and clinical development of this compound as a targeted therapy for cancers driven by the RAF-MEK-ERK signaling pathway.

References

- 1. Target identification and validation in research | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 2. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Therapeutic Potential of IDP-118 (halobetasol propionate and tazarotene) for Plaque Psoriasis

This technical guide provides a comprehensive overview of IDP-118, a topical lotion investigated for the treatment of plaque psoriasis. It is presumed the query for "JD118" was a typographical error, as the substantial body of research points to IDP-118, a combination therapy with a well-documented clinical development program. This document details the compound's mechanism of action, summarizes key quantitative data from clinical trials, outlines experimental protocols, and visualizes the relevant biological pathways.

Core Compound Information

IDP-118 is a fixed-combination topical lotion containing halobetasol propionate (a high-potency corticosteroid) and tazarotene (a third-generation retinoid).[1][2][3][4] This formulation is designed to leverage the complementary mechanisms of action of its two active ingredients to enhance efficacy and potentially improve the safety profile for the treatment of plaque psoriasis.[1][2][3][4]

Mechanism of Action

The therapeutic effect of IDP-118 in plaque psoriasis is attributed to the dual mechanism of action of its components:

-

Halobetasol Propionate: As a potent corticosteroid, it possesses anti-inflammatory, immunosuppressive, and anti-proliferative properties. It functions by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of genes involved in the inflammatory cascade. This leads to the downregulation of pro-inflammatory cytokines and chemokines, and the inhibition of immune cell infiltration and activation in the psoriatic plaques.

-

Tazarotene: A retinoid that selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. Upon binding, these receptors form heterodimers with retinoid X receptors (RXRs) and regulate the transcription of target genes. In psoriasis, tazarotene normalizes keratinocyte differentiation, reduces epidermal hyperproliferation, and decreases the expression of inflammatory markers.

The combination of these two agents in IDP-118 aims to provide a synergistic effect, targeting both the inflammatory and proliferative aspects of psoriasis, which may also allow for a reduced potential for adverse events compared to individual therapies.[1][2][3][4]

Signaling Pathways

The following diagrams illustrate the signaling pathways of the active components of IDP-118.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy and safety data from Phase II and Phase III clinical trials of IDP-118.

Table 1: Phase II Efficacy Results

| Treatment Group | Treatment Success Rate (%) |

| IDP-118 | 52.5 |

| Halobetasol Propionate | Superiority of IDP-118 demonstrated |

| Tazarotene | Superiority of IDP-118 demonstrated |

| Vehicle | Superiority of IDP-118 demonstrated |

Treatment success was defined as a 2-grade improvement from baseline in the Investigator's Global Assessment (IGA) score and an IGA score of "clear" or "almost clear".[1][3][4]

Table 2: Phase III Efficacy Results (Pivotal Study 1)

| Parameter | IDP-118 (%) | Vehicle (%) | p-value |

| Primary Endpoint | |||

| IGA Success at Week 8 | 45.33 | Statistically Significant | <0.001 |

| Secondary Endpoints | |||

| IGA Success at Week 2 | Statistically Significant Improvement | - | - |

| IGA Success at Week 4 | Statistically Significant Improvement | - | - |

| IGA Success at Week 6 | Statistically Significant Improvement | - | - |

| IGA Success at Week 12 | Statistically Significant Improvement | - | - |

IGA success is defined as achieving a score of 'clear' or 'almost clear' and at least a 2-grade improvement from baseline.[1][2][3][4]

Table 3: Common Adverse Events in Phase III Trials

| Adverse Event | Frequency (%) |

| Contact Dermatitis | 7.4 |

| Application Site Pain | 2.6 |

Experimental Protocols

Detailed methodologies for the pivotal clinical trials of IDP-118 are outlined below.

Phase III Clinical Trial Protocol for IDP-118

-

Study Design: A multi-center, randomized, double-blind, vehicle-controlled study.[1][3]

-

Participants: Adult subjects (18 years and older) with moderate to severe plaque psoriasis, with a clinical involvement of 3% to 12% of their body surface area (BSA).[2][5][6]

-

Intervention:

-

Experimental Group: Topical application of IDP-118 lotion once daily.

-

Control Group: Topical application of a vehicle lotion once daily.

-

-

Duration: The treatment period was 12 weeks, with a follow-up visit.[1][3] A long-term safety study followed patients for one year.[2][4]

-

Primary Efficacy Endpoint: The proportion of subjects achieving treatment success at week 8, defined as an Investigator's Global Assessment (IGA) score of 'clear' (0) or 'almost clear' (1) and at least a 2-grade improvement from baseline.[1][2][3][4]

-

Secondary Efficacy Endpoints: Treatment success at weeks 2, 4, 6, and 12.[1][2][3][4]

-

Safety Assessments: Monitoring and recording of all adverse events, with a focus on local skin reactions.

The following diagram illustrates the general workflow of the Phase III clinical trials.

Conclusion

IDP-118 represents a significant therapeutic option for the management of plaque psoriasis. Its dual-action formulation, combining a potent corticosteroid with a retinoid, has demonstrated superior efficacy compared to its individual components and a vehicle in robust clinical trials. The data presented in this guide underscore its potential to provide a favorable benefit-risk profile for patients. Further research may explore its long-term safety and efficacy in diverse patient populations.

References

- 1. Valeant reports positive results from IDP-118 Phase III clinical study - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. hcplive.com [hcplive.com]

- 3. Valeant Pharmaceuticals Announces Phase 3 Results For Psoriasis Treatment IDP-118 – Bausch Health Companies Inc. [ir.bauschhealth.com]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Ortho Dermatologics Submits New Drug Application To The FDA For Psoriasis Treatment IDP-118 - BioSpace [biospace.com]

No Information Available on JD118 for Early-Stage Drug Discovery

Following a comprehensive search of publicly available scientific and medical databases, no information was found regarding a compound designated "JD118" in the context of early-stage drug discovery. The search for "this compound early-stage drug discovery," "this compound mechanism of action," "this compound preclinical studies," and "this compound signaling pathway" did not yield any relevant results detailing a specific molecule with this identifier.

The search results did retrieve information on a different compound, DSP-1181, which is being investigated for the treatment of obsessive-compulsive disorder.[1] Additionally, general principles of early drug discovery, various biological signaling pathways unrelated to a specific compound named this compound, and other non-relevant topics were identified.

Without any data on the mechanism of action, preclinical studies, or associated signaling pathways for a compound named this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.

It is possible that "this compound" may be an internal company codename not yet disclosed in public literature, a misidentification of another compound, or a very early-stage compound with no published data.

Therefore, the requested in-depth technical guide or whitepaper on the core aspects of this compound for early-stage drug discovery cannot be produced at this time due to the absence of any publicly available information on this specific topic.

References

The Pharmacology of JD118: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD118 is a selective inhibitor of c-Jun N-terminal kinase (JNK), a key signaling molecule in the mitogen-activated protein kinase (MAPK) pathway. Specifically, this compound targets JNK1 activity and subsequently modulates the expression of its downstream substrate, c-Jun. The JNK signaling cascade is a critical regulator of numerous cellular processes, including inflammation, apoptosis, cell proliferation, and the response to cellular stress. Dysregulation of this pathway has been implicated in a variety of pathological conditions, making JNK inhibitors like this compound a subject of significant interest in drug discovery and development for therapeutic intervention in oncology, neurodegenerative diseases, and inflammatory disorders. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, and details relevant experimental protocols for its characterization.

Core Pharmacology of this compound

Mechanism of Action:

This compound functions as an ATP-competitive inhibitor of JNK1. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of JNK substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun on serine residues 63 and 73 is a critical step for its activation and subsequent transcriptional regulation of target genes involved in cellular stress responses. Therefore, by inhibiting JNK1, this compound effectively attenuates the downstream signaling events mediated by c-Jun.

Chemical Properties:

| Property | Value |

| IUPAC Name | Not publicly available |

| CAS Number | 315704-83-7 |

| Molecular Formula | C₁₃H₁₂N₄S₂ |

| Molecular Weight | 288.39 g/mol |

JNK Signaling Pathway

The JNK signaling pathway is a tiered kinase cascade. It is typically initiated by exposure to cellular stressors such as inflammatory cytokines, UV radiation, or oxidative stress. These stimuli activate MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK4 and MKK7. Activated MKKs then dually phosphorylate JNKs on threonine and tyrosine residues within their activation loop, leading to JNK activation. Activated JNKs can then phosphorylate a variety of cytoplasmic and nuclear substrates, with c-Jun being a primary target.

Quantitative Data

| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Notes |

| SP600125 | 40 | 40 | 90 | Broad-spectrum JNK inhibitor. |

| JNK-IN-8 | 4.7 | 18.7 | 1 | Irreversible JNK inhibitor. |

| AS601245 | 190 | 230 | 80 | ATP-competitive inhibitor. |

| CC-930 | 61 | 7 | 6 | Orally active JNK inhibitor. |

Pharmacokinetics

Detailed pharmacokinetic data for this compound is not currently available. However, studies on other aminopyrazole-based JNK inhibitors have provided some general insights into the potential pharmacokinetic profile of this class of compounds. These studies suggest that aminopyrazole derivatives can be optimized to achieve good oral bioavailability and brain penetration, which are desirable properties for drugs targeting the central nervous system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of JNK inhibitors like this compound.

In Vitro JNK Enzymatic Assay

This assay determines the direct inhibitory effect of a compound on JNK kinase activity.

Materials:

-

Recombinant human JNK1 enzyme

-

JNK substrate (e.g., GST-c-Jun)

-

ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted this compound solution or DMSO (vehicle control).

-

Add 2 µL of JNK1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture of GST-c-Jun substrate and ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for c-Jun Phosphorylation (In-Cell Western)

This assay measures the ability of this compound to inhibit the phosphorylation of c-Jun in a cellular context.

Materials:

-

HeLa or other suitable cell line

-

96-well black-walled imaging plates

-

Cell culture medium

-

JNK activator (e.g., Anisomycin or UV radiation)

-

This compound (or other test compounds) dissolved in DMSO

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody: Rabbit anti-phospho-c-Jun (Ser73)

-

Secondary antibody: IRDye® 800CW Goat anti-Rabbit IgG

-

Normalization antibody: Mouse anti-GAPDH or other housekeeping protein

-

Secondary antibody for normalization: IRDye® 680RD Goat anti-Mouse IgG

-

PBS (Phosphate-Buffered Saline)

-

Odyssey® CLx Imaging System or similar

Procedure:

-

Seed cells into a 96-well black-walled plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes). Include a non-stimulated control.

-

Fix the cells with fixation buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with the appropriate IRDye®-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an Odyssey® CLx Imaging System in both the 700 nm and 800 nm channels.

-

Quantify the fluorescence intensity for phospho-c-Jun and the normalization protein.

-

Normalize the phospho-c-Jun signal to the housekeeping protein signal and determine the concentration-dependent inhibition by this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell line of interest

-

96-well plates

-

Cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the dark at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a specific inhibitor of JNK1, a key kinase in a signaling pathway with profound implications for various disease states. While detailed quantitative and pharmacokinetic data for this compound are not yet widely available, the established methodologies for characterizing JNK inhibitors provide a clear framework for its further investigation. The information and protocols presented in this guide are intended to support researchers and drug development professionals in their efforts to understand and harness the therapeutic potential of this compound and other JNK inhibitors.

Initial Toxicity Screening of JD118: A Technical Overview

Disclaimer: Publicly available information on a compound definitively identified as "JD118" is scarce and ambiguous. The identifier "this compound" has been associated with both a murine IgM monoclonal antibody and a JNK (c-Jun N-terminal kinase) inhibitor. This document provides a structured overview of the initial toxicity screening process for both types of therapeutic agents, as a comprehensive toxicological profile for a specific "this compound" is not available in the public domain. The data presented herein is illustrative and based on general principles of preclinical safety evaluation.

Introduction

The initial toxicity screening of a new therapeutic candidate is a critical step in preclinical development. It aims to identify potential safety concerns, establish a preliminary safety profile, and determine a safe starting dose for first-in-human studies. This guide outlines the core components of an initial toxicity screening program, tailored to both a monoclonal antibody and a small molecule kinase inhibitor, the two potential identities of this compound.

This compound: A Dual Identity

This compound as a Murine IgM Monoclonal Antibody

One body of research identifies this compound as a murine IgM monoclonal antibody with cytotoxic potential against neoplastic B cells.[1][2] This antibody is reported to mediate potent human complement-mediated cytotoxicity (CMC) against B-cell lymphoma and leukemia targets.[1][2]

Available Data:

-

In Vitro Cytotoxicity: An LD50 of 100 ng/ml was reported for the killing of fresh human leukemias and lymphomas in the presence of human serum as a complement source.[2]

-

Specificity: The antibody's reactivity is restricted to a subset of normal B cells, some monocytic cells, and a significant percentage of B-cell hematopoietic neoplasms.[2]

No formal in vivo preclinical toxicity studies for the this compound monoclonal antibody are publicly available.

This compound as a JNK Inhibitor

Commercial suppliers of research chemicals list a compound named this compound, identified as a JNK (c-Jun N-terminal kinase) inhibitor. It is stated to inhibit JNK1 activity and the expression of cJun (1–135). However, no empirical data, including any form of toxicity assessment, is provided in the available sources.

Hypothetical Initial Toxicity Screening Program

The following sections outline a typical initial toxicity screening program for both a monoclonal antibody and a small molecule inhibitor. The data presented in the tables and the methodologies are hypothetical examples and not based on actual studies of a compound named this compound.

In Vitro Toxicity Assessment

Initial screening often begins with a battery of in vitro assays to assess potential liabilities.

Table 1: Hypothetical In Vitro Toxicity Profile of this compound (Monoclonal Antibody)

| Assay | Cell Line/System | Endpoint | Result (IC50/EC50) |

| Cytotoxicity (ADCC) | Target-expressing tumor cells | Cell Lysis | > 50 µg/mL |

| Cytotoxicity (CDC) | Target-expressing tumor cells | Cell Lysis | 1 µg/mL |

| Off-target Binding | Panel of human tissues | Immunohistochemistry | No significant binding |

| Cytokine Release Assay | Human PBMCs | IL-6, TNF-α, IFN-γ levels | No significant increase |

Table 2: Hypothetical In Vitro Toxicity Profile of this compound (JNK Inhibitor)

| Assay | Cell Line/System | Endpoint | Result (IC50) |

| Cytotoxicity | HepG2 | Cell Viability | 25 µM |

| hERG Channel Inhibition | HEK293-hERG | Patch Clamp | > 30 µM |

| Ames Test (Mutagenicity) | S. typhimurium | Revertant Colonies | Negative |

| Kinase Selectivity Panel | 100 kinases | Inhibition | Selective for JNK family |

-

Complement-Dependent Cytotoxicity (CDC) Assay: Target cells are incubated with serial dilutions of the monoclonal antibody in the presence of a complement source (e.g., human serum). Cell viability is assessed after a defined incubation period using a colorimetric assay (e.g., MTS) or flow cytometry.

-

hERG Inhibition Assay: The potential for a compound to block the hERG potassium channel is assessed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel.

In Vivo Acute Toxicity Study

A single-dose toxicity study in a relevant animal model provides critical information on potential target organs of toxicity and helps determine the maximum tolerated dose (MTD).

Table 3: Hypothetical Acute Intravenous Toxicity of this compound in Rodents

| Species | Sex | Dose (mg/kg) | Mortality | Clinical Signs |

| Mouse | Male | 10 | 0/5 | No observable adverse effects |

| Mouse | Female | 10 | 0/5 | No observable adverse effects |

| Mouse | Male | 50 | 0/5 | Piloerection, transient hypoactivity |

| Mouse | Female | 50 | 0/5 | Piloerection, transient hypoactivity |

| Mouse | Male | 200 | 2/5 | Severe lethargy, hunched posture, hypothermia |

| Mouse | Female | 200 | 1/5 | Severe lethargy, hunched posture, hypothermia |

-

Rodent Acute Toxicity Study: The test article is administered as a single intravenous bolus to multiple dose groups of rodents (e.g., Sprague-Dawley rats). Animals are observed for clinical signs of toxicity at regular intervals for 14 days. Body weights are recorded weekly. At the end of the study, a full necropsy and histopathological examination of major organs are performed.

Signaling Pathways and Experimental Workflows

Visualizing the intended mechanism of action and the experimental process is crucial for understanding the context of the toxicity data.

Caption: Hypothetical mechanism of action for this compound as a JNK inhibitor.

Caption: Generalized workflow for an in vivo acute toxicity assessment.

Conclusion

While the identity of "this compound" remains ambiguous in the public domain, the principles of initial toxicity screening are well-established. For a monoclonal antibody like the one described in early literature, the focus would be on on-target and off-target effects, immunogenicity, and complement activation. For a small molecule JNK inhibitor, the screening would concentrate on a broader range of potential toxicities, including off-target kinase effects, metabolic liabilities, and genotoxicity. A comprehensive initial toxicity screening program, including the hypothetical elements described above, is essential to de-risk a drug candidate and enable its progression to clinical trials. Further research would be required to obtain specific data for any compound designated as this compound.

References

- 1. IgM monoclonal antibody this compound recognizes an inducible antigen target for human-complement-mediated cytotoxicity against neoplastic B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IgM monoclonal antibody this compound recognizes an inducible antigen target for human-complement-mediated cytotoxicity against neoplastic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

No Information Available on JD118 for Use in Animal Models

Detailed searches for a compound designated "JD118" have yielded no specific information regarding its mechanism of action, its application in animal models, or any established experimental protocols. The scientific and research databases accessed do not contain references to a substance with this identifier.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. Without foundational knowledge of this compound's biological target, its expected effects, or its area of therapeutic investigation, it is impossible to provide accurate and reliable guidance for its use in a research setting.

For researchers, scientists, and drug development professionals seeking to utilize a novel compound in animal studies, the following general workflow and considerations are crucial. This information is provided as a general guide and is not specific to any particular compound.

General Workflow for Preclinical Evaluation of a Novel Compound

A typical workflow for the preclinical evaluation of a new chemical entity (NCE) is outlined below. This process is essential for establishing the safety, efficacy, and pharmacokinetic profile of a compound before it can be considered for clinical trials.

Caption: Preclinical Drug Discovery and Development Workflow.

Standard Experimental Protocols in Animal Models

The following are generalized protocols that are fundamental to the in vivo evaluation of a novel compound.

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

-

Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

-

Dosing: Administer the compound via various routes (e.g., intravenous, oral, intraperitoneal) at a range of doses.

-

Sample Collection: Collect blood, plasma, urine, and feces at predetermined time points.

-

Analysis: Analyze the samples using methods like LC-MS/MS to quantify the concentration of the parent compound and its metabolites.

-

Data Analysis: Calculate key PK parameters.

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| Bioavailability | The fraction of an administered dose that reaches systemic circulation |

Acute Toxicity Studies

Objective: To determine the potential adverse effects of a single dose of the compound.

Protocol:

-

Animal Model: Use at least two mammalian species.

-

Dosing: Administer escalating single doses of the compound.

-

Observation: Monitor the animals for a specified period (e.g., 14 days) for signs of toxicity, morbidity, and mortality.

-

Necropsy: Perform gross necropsy on all animals.

-

Histopathology: Conduct histopathological examination of major organs.

Efficacy Studies

Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of a specific disease.

Protocol:

-

Disease Model: Induce the disease state in the selected animal model.

-

Treatment Groups: Randomize animals into vehicle control and treatment groups.

-

Dosing: Administer the compound at various doses and for a specified duration.

-

Endpoint Measurement: Measure relevant efficacy endpoints (e.g., tumor size, behavioral changes, biomarkers).

-

Statistical Analysis: Analyze the data to determine if there is a statistically significant therapeutic effect.

Signaling Pathway Investigation

The investigation of the signaling pathway of a novel compound is a critical step. A generalized approach is depicted below.

Caption: General workflow for elucidating a compound's signaling pathway.

Should more specific information regarding "this compound," such as its chemical class, biological target, or the research context in which it is being studied, become available, a more detailed and targeted set of application notes and protocols can be developed. Researchers are advised to consult with internal documentation or the primary source of the compound for this essential information.

Application Notes and Protocols for JD118: Determining Optimal Concentration for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the optimal concentration of the murine IgM monoclonal antibody JD118 for in vitro assays. This compound has been shown to be a potent cytotoxic agent against neoplastic B cells, primarily through a complement-dependent cytotoxicity (CDC) mechanism.

Introduction to this compound

This compound is a murine IgM monoclonal antibody with cytotoxic activity against a range of B-cell hematopoietic neoplasms, including acute and chronic leukemias and lymphomas.[1][2] Its primary mechanism of action is the activation of the human complement cascade, leading to the formation of the membrane attack complex (MAC) on the surface of target cells and subsequent cell lysis.[1][2][3] The specific antigen targeted by this compound has not been fully identified but is believed to be a glycoprotein present on a subset of normal B cells and various B-cell malignancies.[1][2]

Quantitative Data Summary

A previously reported lethal dose 50 (LD50) for this compound in killing fresh human leukemias and lymphomas is a crucial starting point for determining its optimal concentration in various in vitro settings.[1][2]

| Parameter | Value | Cell Types | Reference |

| LD50 | 100 ng/mL | Fresh human leukemias and lymphomas | [1][2] |

This value serves as a reference for designing dose-response experiments to determine the optimal concentration for specific cell lines and experimental conditions.

Experimental Protocols

Determining Target Antigen Expression by Flow Cytometry

Before performing cytotoxicity assays, it is essential to confirm that the target cell line expresses the antigen recognized by this compound on its surface.

Protocol: Cell Surface Staining for Flow Cytometry

-

Cell Preparation:

-

Harvest cells and wash them with ice-cold Phosphate Buffered Saline (PBS).

-

Resuspend the cells in FACS buffer (PBS containing 1% Bovine Serum Albumin and 0.1% sodium azide) at a concentration of 1 x 10^6 cells/mL.[4]

-

-

Blocking:

-

Primary Antibody Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

-

Add this compound monoclonal antibody at a starting concentration of 1 µg/mL. It is advisable to titrate the antibody to determine the optimal staining concentration.

-

-

Washing:

-

Wash the cells twice by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.[6]

-

-

Secondary Antibody Staining:

-

Resuspend the cell pellet in 100 µL of FACS buffer.

-

Add a fluorescently labeled secondary antibody that recognizes murine IgM (e.g., FITC-conjugated goat anti-mouse IgM).

-

Incubate on ice for 30 minutes in the dark.

-

-

Final Wash and Acquisition:

-

Wash the cells twice with FACS buffer as described in step 4.

-

Resuspend the final cell pellet in 500 µL of FACS buffer.

-

Analyze the samples on a flow cytometer.

-

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol is designed to determine the optimal concentration of this compound required to induce complement-mediated lysis of target cells.

Protocol: CDC Assay

-

Cell Preparation:

-

Harvest target cells and adjust the cell density to 1 x 10^6 cells/mL in a serum-free culture medium.

-

Plate 50 µL of the cell suspension (5 x 10^4 cells) into each well of a 96-well flat-bottom plate.

-

-

Antibody Dilution and Addition:

-

Prepare a serial dilution of this compound monoclonal antibody in a serum-free medium. A suggested starting range is from 10 µg/mL down to 1 ng/mL, ensuring to include concentrations around the known LD50 of 100 ng/mL.

-

Add 50 µL of the diluted this compound antibody to the respective wells.

-

Include a "no antibody" control.

-

Incubate the plate for 30 minutes at 37°C to allow the antibody to bind to the cells.[7]

-

-

Complement Addition:

-

Thaw a vial of human complement serum (or baby rabbit complement as an alternative) on ice.

-

Dilute the complement in a serum-free medium. The optimal dilution needs to be determined empirically, but a starting point of 1:4 to 1:10 is common.[7]

-

Add 50 µL of the diluted complement to each well, except for the "no complement" control wells.

-

For the "no complement" control, add 50 µL of a serum-free medium.

-

Include a "maximum lysis" control by adding a cell lysis solution to a set of wells containing cells.

-

Include a "spontaneous lysis" control with cells and medium only.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection of Cell Lysis:

-

Cell lysis can be quantified using various methods, such as a Lactate Dehydrogenase (LDH) release assay or a viability stain like Propidium Iodide followed by flow cytometry.

-

For an LDH assay, carefully collect the supernatant from each well and follow the manufacturer's instructions for the LDH detection kit.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis for each this compound concentration using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the % specific lysis against the log of the this compound concentration to determine the EC50 (the concentration of antibody that induces 50% of the maximum cell lysis).

-

Visualizations

Caption: this compound-mediated complement-dependent cytotoxicity pathway.

Caption: Workflow for the complement-dependent cytotoxicity (CDC) assay.

References

- 1. IgM monoclonal antibody this compound recognizes an inducible antigen target for human-complement-mediated cytotoxicity against neoplastic B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IgM monoclonal antibody this compound recognizes an inducible antigen target for human-complement-mediated cytotoxicity against neoplastic B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. biotium.com [biotium.com]

- 7. In Vitro Methods for Comparing Target Binding and CDC Induction Between Therapeutic Antibodies: Applications in Biosimilarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Administration Routes for Preclinical Studies of JD118

Introduction

In preclinical drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a novel compound in a living organism is a critical step.[1][2] These in vivo studies provide essential data on how a drug is absorbed, distributed, metabolized, and excreted (ADME), which helps in determining its safety and efficacy profile.[3][4] The choice of administration route is a crucial determinant of the drug's ultimate pharmacokinetic profile and therapeutic effect.[5][6] Common routes used in preclinical rodent studies include oral (PO), intravenous (IV), and intraperitoneal (IP), each offering distinct advantages for modeling different clinical scenarios.[5][7]

This document provides detailed protocols for the oral, intravenous, and intraperitoneal administration of the hypothetical compound JD118 in mice, designed for researchers in drug discovery and development. It also includes templates for data presentation and visualizations for experimental workflows and potential mechanisms of action.

Data Presentation: Pharmacokinetic Profile of this compound

Summarizing pharmacokinetic data in a clear, standardized format is essential for comparing the effects of different administration routes. The table below provides a template for presenting key PK parameters for this compound following administration via intravenous, oral, and intraperitoneal routes. These parameters are crucial for evaluating the compound's bioavailability, exposure, and clearance.[3][4][8]

Table 1: Summary of Key Pharmacokinetic Parameters for this compound in Mice

| Parameter | Intravenous (IV) | Oral (PO) | Intraperitoneal (IP) |

| Dose (mg/kg) | 5 | 20 | 10 |

| Cmax (ng/mL) | 1500 | 450 | 800 |

| Tmax (h) | 0.08 | 1.0 | 0.5 |

| AUC₀-t (ng·h/mL) | 2800 | 1960 | 2400 |

| AUC₀-inf (ng·h/mL) | 2850 | 2050 | 2480 |

| t½ (h) | 2.5 | 3.1 | 2.8 |

| Clearance (CL) (mL/h/kg) | 1.75 | - | - |

| Volume of Distribution (Vss) (L/kg) | 0.6 | - | - |

| Bioavailability (F%) | 100% | 18% | 87% |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity.

-

t½: Elimination half-life.

-

CL: Clearance.

-

Vss: Volume of distribution at steady state.

-

F%: Bioavailability, calculated relative to the IV dose.

Experimental Protocols

1. General Preparation and Animal Handling

-

Animals: Use healthy mice of a specified strain, age, and weight. Acclimatize animals for at least 3-5 days before the experiment.[9]

-

Formulation: Prepare the this compound formulation in a suitable, sterile vehicle. The choice of vehicle should be justified and tested for tolerability. Warm substances to room or body temperature before administration to minimize animal discomfort.[10][11]

-

Ethics: All procedures must be performed in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

-

Technique: Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[10][12]

2. Protocol for Oral (PO) Administration via Gavage

Oral gavage is used to administer a precise volume of a substance directly into the stomach.[13]

-

Materials:

-

Procedure:

-

Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is 10 mL/kg.[14][15]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it is the correct length to reach the stomach without causing perforation.[16]

-

Restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck. This creates a straight line through the esophagus.[15]

-

Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate.[13]

-

The tube should pass easily into the esophagus with no resistance. If resistance is met, withdraw and reposition. Do not force the needle. [13]

-

Once the needle is in place, administer the this compound solution slowly and smoothly.

-

Gently remove the needle along the same path of insertion.

-

Return the animal to its cage and monitor for any signs of distress or labored breathing for at least 10-15 minutes.[15][17]

-

3. Protocol for Intravenous (IV) Administration via Tail Vein Injection

This route ensures 100% bioavailability and provides a rapid onset of action.

-

Materials:

-

Procedure:

-

Weigh the animal and calculate the required dose volume. For a bolus injection, the maximum recommended volume is 5 mL/kg.[18]

-

Place the mouse in a restrainer.

-

Warm the tail using a heat source for a few minutes to dilate the lateral tail veins, making them more visible.[19]

-

Wipe the tail with an alcohol pad.

-

With the needle bevel facing up, insert it into one of the lateral tail veins at a shallow angle (~30 degrees), parallel to the vein.[21]

-

Successful entry into the vein may be confirmed by a small flash of blood in the needle hub. The injection should proceed with no resistance.[21]

-

If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

-

Inject the this compound solution slowly.

-

After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[21]

-

Return the animal to its cage and monitor for any adverse reactions.

-

4. Protocol for Intraperitoneal (IP) Administration

The IP route is commonly used in rodents for systemic drug delivery, offering rapid absorption.[6]

-

Materials:

-

Procedure:

-

Weigh the animal to determine the correct dosing volume (maximum recommended volume is 10 mL/kg).[10][22]

-

Restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back), tilting the head slightly downwards. This allows the abdominal organs to shift cranially.[12]

-

Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or major organs.[10][11][12]

-

Wipe the area with an alcohol pad.

-

Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[11]

-

Aspirate gently by pulling back the plunger to ensure no fluid (e.g., urine or intestinal contents) or blood is drawn. If any fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[12]

-

Inject the this compound solution smoothly into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage. Monitor for any complications.[10]

-

Visualizations

Experimental Workflow for a this compound Pharmacokinetic Study

References

- 1. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]

- 2. scispace.com [scispace.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. selvita.com [selvita.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. virscio.com [virscio.com]

- 8. bioagilytix.com [bioagilytix.com]

- 9. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. uac.arizona.edu [uac.arizona.edu]

- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. uac.arizona.edu [uac.arizona.edu]

- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. depts.ttu.edu [depts.ttu.edu]

- 20. researchanimaltraining.com [researchanimaltraining.com]

- 21. research.vt.edu [research.vt.edu]

- 22. scribd.com [scribd.com]

Techniques for Measuring the Activity of JD118, a Novel JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JD118 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key signaling molecule in cellular responses to stress, inflammation, and apoptosis. As a member of the mitogen-activated protein kinase (MAPK) family, JNK plays a crucial role in the phosphorylation of several transcription factors, most notably c-Jun. The inhibition of JNK1 activity and the subsequent reduction in the expression of downstream targets like c-Jun (1–135) are central to the therapeutic potential of this compound[1]. Accurate and robust measurement of this compound activity is therefore critical for its preclinical and clinical development.

These application notes provide a comprehensive overview of the techniques available to quantify the activity of this compound, ranging from direct biochemical assays to cell-based and in vivo methodologies. Detailed protocols for key experiments are provided to enable researchers to effectively assess the potency, selectivity, and efficacy of this novel JNK inhibitor.

Biochemical Assays

Biochemical assays are fundamental for determining the direct inhibitory effect of this compound on JNK1 kinase activity. These in vitro assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50).

Table 1: Biochemical Assays for this compound Activity

| Assay Type | Principle | Readout | Key Parameters |

| JNK1 Kinase Assay (Radiometric) | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a JNK substrate (e.g., GST-c-Jun). | Scintillation counting or autoradiography | IC50, Ki |

| JNK1 Kinase Assay (Luminescence-based) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal. | Luminescence intensity | IC50 |

| JNK1 Kinase Assay (Fluorescence-based) | Utilizes a fluorescently labeled peptide substrate; phosphorylation by JNK1 alters the fluorescence properties. | Fluorescence polarization or intensity | IC50 |

Experimental Protocol: JNK1 Kinase Assay (Radiometric)

This protocol describes a method to determine the IC50 of this compound against JNK1 using a radiometric filter-binding assay.

Materials:

-

Active JNK1 enzyme

-

GST-c-Jun (1-79) substrate

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)

-

This compound (serial dilutions)

-

96-well plates

-

Phosphocellulose filter plates

-

Phosphoric acid (0.75%)

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, GST-c-Jun substrate, and active JNK1 enzyme.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.

-

Add the reaction mixture to the wells containing this compound or vehicle.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

-

Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell-Based Assays

Cell-based assays are crucial for confirming the activity of this compound in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit JNK signaling within the cell.

Table 2: Cell-Based Assays for this compound Activity

| Assay Type | Principle | Readout | Key Parameters |

| c-Jun Phosphorylation Assay (Western Blot) | Measures the level of phosphorylated c-Jun (at Ser63/73) in cell lysates after treatment with this compound and a JNK pathway activator (e.g., anisomycin, UV radiation). | Chemiluminescence or fluorescence signal on a membrane | IC50, target engagement |

| c-Jun Phosphorylation Assay (ELISA) | A quantitative immunoassay to measure the levels of phosphorylated c-Jun in cell lysates. | Colorimetric or fluorometric signal | IC50 |

| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of JNK1 upon this compound binding in intact cells, confirming direct target engagement. | Western blot or mass spectrometry | Target engagement, thermal shift |

| AP-1 Reporter Assay | Measures the transcriptional activity of AP-1, a downstream effector of the JNK pathway, using a reporter gene (e.g., luciferase, β-galactosidase). | Luminescence or colorimetric signal | IC50 |

Experimental Protocol: c-Jun Phosphorylation Assay (Western Blot)

This protocol details the measurement of c-Jun phosphorylation in a cellular context.

Materials:

-

Cell line (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

This compound (various concentrations)

-

JNK pathway activator (e.g., Anisomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the JNK pathway by adding a JNK activator (e.g., 10 µg/mL anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane and re-probe for total c-Jun and a loading control (e.g., β-actin) to normalize the data.

-

Quantify the band intensities and calculate the inhibition of c-Jun phosphorylation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to JNK1 in a cellular environment[2][3][4][5][6].

Materials:

-

Cell line expressing JNK1

-

This compound

-

PBS with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Western blot reagents and antibodies (anti-JNK1)

Procedure:

-

Treat cultured cells with this compound or vehicle for a specified time.

-

Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

-

Lyse the cells (e.g., by three freeze-thaw cycles).

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-